4-(3,7-Dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid
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Overview
Description
3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholan-24-oic acid is a bile acid derivative with the molecular formula C24H38O5. This compound is part of the oxo-5beta-cholanic acid family and plays a significant role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholan-24-oic acid can be achieved through the oxidation of ursodeoxycholic acid using sodium hypochlorite. The reaction is typically carried out at a controlled temperature of -15°C, with acetic acid used to adjust the pH and methanol as the solvent . The crude product is then converted to its barium salt, followed by recrystallization from methanol and water to obtain high-purity 3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholan-24-oic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same oxidation reaction, followed by purification steps to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholan-24-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The hydroxyl groups at positions 3 and 7 can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride can be used for reduction reactions.
Substitution Reagents: Various organic reagents can be used for substitution reactions at the hydroxyl positions.
Major Products Formed
Oxidation Products: Further oxidized bile acid derivatives.
Reduction Products: Reduced forms with hydroxyl groups replacing the keto group.
Substitution Products: Derivatives with substituted groups at the hydroxyl positions.
Scientific Research Applications
3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholan-24-oic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholan-24-oic acid involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. It can modulate the activity of these receptors and enzymes, influencing bile acid synthesis and secretion . The compound’s molecular targets include bile acid transporters and nuclear receptors that regulate gene expression related to bile acid metabolism .
Comparison with Similar Compounds
Similar Compounds
Chenodeoxycholic Acid: Another bile acid with similar hydroxyl groups but different positions.
Ursodeoxycholic Acid: A bile acid used in the treatment of liver diseases.
Deoxycholic Acid: A bile acid with hydroxyl groups at different positions.
Uniqueness
3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholan-24-oic acid is unique due to its specific hydroxyl and keto group positions, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role in bile acid metabolism make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(3,7-dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-19,22,25-26H,4-12H2,1-3H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHNUBCEFJLAGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(CC4C3(CCC(C4)O)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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